molecular formula C11H10N2O3 B14770125 4,7-Dimethyl-6-nitroquinolin-2-OL

4,7-Dimethyl-6-nitroquinolin-2-OL

Cat. No.: B14770125
M. Wt: 218.21 g/mol
InChI Key: OWCHBICYEHLVHO-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-nitroquinolin-2-OL is a nitrogen-based heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its broad range of applications in medicinal and industrial chemistry. The compound’s structure includes a quinoline ring system substituted with methyl and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-6-nitroquinolin-2-OL typically involves the nitration of 4,7-dimethylquinolin-2-OL. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-6-nitroquinolin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,7-Dimethyl-6-nitroquinolin-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-nitroquinolin-2-OL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4,8-Dimethyl-6-nitroquinolin-2-OL
  • 4-methyl-6-nitroquinolin-2-OL
  • 7-nitroquinolin-4-ol

Comparison: 4,7-Dimethyl-6-nitroquinolin-2-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4,7-dimethyl-6-nitro-1H-quinolin-2-one

InChI

InChI=1S/C11H10N2O3/c1-6-4-11(14)12-9-3-7(2)10(13(15)16)5-8(6)9/h3-5H,1-2H3,(H,12,14)

InChI Key

OWCHBICYEHLVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C

Origin of Product

United States

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